Monovalent vs. Bivalent Degrader Architecture
AR Degrader-1 (ML 2-9) demonstrates potent AR degradation in LNCaP prostate cancer cells with reported DC50 values in the sub-nanomolar range (0.2-1 nM) [1]. This potency aligns with the benchmark clinical PROTAC ARV-110 (DC50 < 1 nM) [2] and significantly surpasses other degrader classes such as PROTAC AR-V7 degrader-1 (DC50 = 0.32 μM in 22Rv1 cells) and the dual AR/AR-V7 PROTAC 27c (DC50 = 2.67 μM for AR) [3].
| Evidence Dimension | AR Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.2-1 nM (LNCaP cells) |
| Comparator Or Baseline | ARV-110: <1 nM (LNCaP cells) [2]; PROTAC AR-V7 degrader-1: 0.32 μM (22Rv1 cells) ; PROTAC AR/AR-V7 degrader-1 (27c): 2.67 μM (AR) [3]; ARCC-4: 5 nM (LNCaP) [4]; ARD-61: 0.74-1 nM (VCaP) [5] |
| Quantified Difference | AR Degrader-1 achieves degradation potency within the same sub-nanomolar window as leading PROTACs ARV-110 and ARD-61, while being >100-fold more potent than VHL-recruiting PROTAC AR-V7 degrader-1 and >500-fold more potent than the dual degrader 27c on AR. |
| Conditions | LNCaP prostate cancer cell line; DC50 derived from dose-response degradation assays. |
Why This Matters
Sub-nanomolar potency ensures robust target engagement at low compound concentrations, minimizing potential off-target effects and enabling clear pharmacological interpretation in cellular models.
- [1] Lim, M., et al. DCAF16-Based Covalent Handle for the Rational Design of Monovalent Degraders. ACS Central Science 2024, 10 (7), 1318-1331. View Source
- [2] Neklesa, T., et al. ARV-110: An androgen receptor PROTAC degrader for prostate cancer. Cancer Research 2018, 78 (13_Supplement), 5236. View Source
- [3] PROTAC AR/AR-V7 degrader-1 Datasheet, Adooq Bioscience, Catalog No. A24100. View Source
- [4] Salami, J., et al. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Communications Biology 2018, 1, 100. View Source
- [5] Abstract 5679: Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. Cancer Research 2020, 80 (16_Supplement), 5679. View Source
